Product packaging for 4-Nitrosomethylaminopyridine(Cat. No.:CAS No. 16219-99-1)

4-Nitrosomethylaminopyridine

Cat. No.: B097013
CAS No.: 16219-99-1
M. Wt: 137.14 g/mol
InChI Key: CNXCLASNZDZCBC-UHFFFAOYSA-N
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Description

4-Nitrosomethylaminopyridine (NMAP), with the CAS registry number 16219-99-1, is a fully characterized nitrosamine compound supplied as a high-purity impurity reference standard . This compound is essential for analytical method development, method validation (AMV), and Quality Control (QC) in the pharmaceutical industry, particularly during the synthesis and production of Active Pharmaceutical Ingredients (APIs) and raw materials . It serves as a critical standard for establishing detection limits and ensuring that trace levels of genotoxic nitrosamine impurities in drug substances and products remain within the strict safety thresholds mandated by global regulatory bodies such as the FDA and the European Medicines Agency (EMA) . The provided characterization data, which typically includes HPLC, Mass Spectrometry (LC-MS), 1H NMR, and FT-IR, ensures full traceability and compliance with stringent pharmacopeial and regulatory guidelines . This compound is a highly stable and well-defined material suitable for use in supporting both Abbreviated New Drug Applications (ANDA) and New Drug Applications (NDA) . This product is intended for research and analytical applications only and is strictly not for diagnostic, therapeutic, or human use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H7N3O B097013 4-Nitrosomethylaminopyridine CAS No. 16219-99-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-methyl-N-pyridin-4-ylnitrous amide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O/c1-9(8-10)6-2-4-7-5-3-6/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNXCLASNZDZCBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=NC=C1)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4021052
Record name N-Methyl-N-nitroso-4-pyridinamine
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Molecular Weight

137.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16219-99-1
Record name 4-Nitrosomethylaminopyridine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Methyl-N-nitroso-4-pyridinamine
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Record name N-methyl-N-nitrosopyridin-4-amine
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Record name 4-NITROSOMETHYLAMINOPYRIDINE
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Synthesis Methodologies and Precursor Chemistry of 4 Nitrosomethylaminopyridine

Chemical Synthesis Pathways

The creation of 4-Nitrosomethylaminopyridine is predominantly achieved through specific chemical reactions involving its precursor, 4-methylaminopyridine.

N-Nitrosation Reactions of Methylaminopyridine

The principal and most common method for the synthesis of this compound is the N-nitrosation of 4-methylaminopyridine. This reaction typically involves treating the precursor amine with a nitrosating agent under acidic conditions. A frequently used nitrosating agent is sodium nitrite (B80452) (NaNO₂), which, in the presence of an acid like sulfuric acid, generates the reactive nitrosonium ion (NO⁺). This electrophilic ion then attacks the nitrogen atom of the methylamino group on the pyridine (B92270) ring, leading to the formation of the N-nitroso compound.

A general industrial-scale protocol for analogous nitroso compounds involves dissolving the precursor amine in an acidic solution, followed by the controlled addition of a sodium nitrite solution while maintaining a specific temperature range (e.g., 45–50°C) to prevent unwanted side reactions. The progress of the reaction can be monitored by testing for the presence of excess nitrous acid.

Exploration of Alternative Synthetic Routes for Pyridine N-Nitrosamine Formation

While the direct nitrosation of secondary amines is the most straightforward approach, research into alternative synthetic methodologies for N-nitrosamines is ongoing, driven by the need for safer and more versatile procedures. cardiff.ac.uk These alternatives could potentially be applied to the synthesis of pyridine N-nitrosamines like 4-NMPY. Some of these non-conventional methods include:

Use of other nitrosating agents: Besides sodium nitrite in acid, other reagents capable of generating a nitrosonium ion or its equivalent can be employed. These include nitrosyl halides (e.g., NOCl), nitrosonium salts (e.g., NOBF₄), and alkyl nitrites (e.g., tert-butyl nitrite). cardiff.ac.ukresearchgate.net Tert-butyl nitrite, for instance, has been shown to be effective for the N-nitrosation of various secondary amines under solvent-free conditions, offering high yields and tolerance for sensitive functional groups. researchgate.net

Electrochemical Synthesis: Electrosynthesis presents a green and sustainable alternative to traditional reagent-based methods. cardiff.ac.uk This technique avoids the use of harsh chemicals by employing an electric current to facilitate the nitrosation reaction. cardiff.ac.uk

Photochemical Methods: Photochemistry offers another avenue for N-nitrosamine synthesis. cardiff.ac.uk For example, a trans-nitrosation reaction has been demonstrated where a nitroso group is transferred from one molecule to another under photochemical conditions. cardiff.ac.uk

These alternative methods, while not yet standard for 4-NMPY synthesis, represent promising areas of research for the development of more efficient and environmentally friendly synthetic protocols. cardiff.ac.uk

Factors Influencing Formation and Chemical Stability

The formation and stability of this compound are contingent upon several critical factors, including the choice of nitrosating agents, reaction conditions, and the structure of the precursor amine.

Role of Nitrosating Agents and Reaction Conditions

The choice of the nitrosating agent and the conditions under which the reaction is performed significantly impact the yield and purity of the resulting N-nitrosamine. sci-hub.se

FactorInfluence on N-Nitrosation
Nitrosating Agent Different agents exhibit varying reactivity. Common agents include sodium nitrite with acid, nitrosyl halides, and alkyl nitrites. researchgate.netsci-hub.se
Acidic Conditions Acidity is crucial for generating the reactive nitrosonium ion (NO⁺) from agents like sodium nitrite. However, highly acidic conditions can also lead to the degradation of acid-sensitive functional groups. cardiff.ac.uk
Temperature Strict temperature control is necessary to prevent side reactions such as diazotization or over-oxidation, which can reduce the yield of the desired nitrosamine (B1359907).
Solvent The choice of solvent can influence reaction rates. For instance, in some nitrosation reactions using tert-butyl nitrite, aprotic solvents lead to faster conversions than protic solvents. cardiff.ac.uk

Influence of Precursor Amine Structure on Nitrosamine Yield

The structure of the precursor amine is a key determinant of the N-nitrosamine yield. The basicity and steric hindrance of the amine play significant roles. More basic amines generally react more readily with nitrosating agents. The position of the methylamino group on the pyridine ring also influences reactivity.

Unintended Formation Mechanisms in Complex Chemical Matrices

The unintended formation of N-nitrosamines, including this compound, is a significant concern, particularly in the pharmaceutical industry. europa.euresearchgate.net These impurities can arise during the synthesis of active pharmaceutical ingredients (APIs) or during the storage of the final drug product. google.com

For example, this compound has been identified as a potential impurity in the production of vonoprazan (B1684036) fumarate, a potassium-competitive acid blocker. Its formation can occur when residual nitrite impurities react with methylaminopyridine derivatives under acidic conditions during the API synthesis. To mitigate this, stringent control measures are necessary, such as using nitrite-free reagents and employing scavengers like ascorbic acid to quench any nitrosonium ions that may form.

The presence of secondary or tertiary amine functionalities in a drug molecule, along with the potential for nitrite contamination in starting materials or excipients, creates a risk for nitrosamine formation. researchgate.netgoogle.com The European Medicines Agency (EMA) has highlighted the importance of understanding and controlling the potential for N-nitrosamine impurities in medicines. europa.eu

De Novo Formation during Pharmaceutical Manufacturing Processes

The unintended, or de novo, formation of nitrosamines is a significant concern in the pharmaceutical industry. fda.gov this compound can form as an impurity during the manufacturing of Active Pharmaceutical Ingredients (APIs) if the necessary chemical precursors and conditions are present.

The fundamental root cause is the same as for its deliberate synthesis: the reaction between a nitrosatable amine (a secondary or tertiary amine) and a nitrosating agent. fda.gov In a manufacturing setting, these precursors can be introduced through various means:

Presence of Secondary Amines: The precursor, 4-methylaminopyridine, or similar secondary amine structures, may be present as a starting material, an intermediate, or an impurity in the raw materials. fda.gov

Source of Nitrosating Agents: Nitrite impurities can be present in various reagents, solvents, or even water used in the manufacturing process. fda.gov A common scenario involves the use of nitrite salts, such as sodium nitrite, as reagents in one step of a synthesis, which can then carry over into subsequent steps where a susceptible amine is present. fda.gov

Favorable Reaction Conditions: The presence of acidic conditions in a reaction or purification step can generate the reactive nitrous acid from residual nitrites, creating a high-risk environment for nitrosamine formation. fda.gov

Regulatory bodies emphasize the importance of conducting thorough risk assessments to identify and mitigate the potential for nitrosamine formation. fda.gov Control strategies include the rigorous testing of raw materials for nitrite impurities and the implementation of "scavengers," such as ascorbic acid, which can quench nitrosonium ions and prevent the nitrosation reaction.

Table 2: Risk Factors for De Novo Formation of this compound in Pharmaceutical Manufacturing

Risk FactorDescriptionMitigation Strategy
Contaminated Raw Materials Presence of 4-methylaminopyridine or other nitrosatable amines as impurities in starting materials.Stringent supplier qualification and testing of incoming materials. fda.gov
Nitrite Impurities Carryover of nitrites from previous steps or presence as impurities in reagents and solvents. fda.govUse of nitrite-free reagents; purification steps to remove residual nitrites.
Process Conditions Use of acidic conditions in the presence of both amine and nitrite precursors. fda.govProcess optimization to avoid conditions favorable for nitrosation; use of scavengers like ascorbic acid.
Degradation Degradation of starting materials or other compounds to form secondary amines.Stability testing and control of storage conditions.

Contribution of Environmental Factors to Formation

N-nitroso compounds are known to exist in the environment and can be formed through various pathways involving environmental precursors. mdpi.com While specific studies on the environmental formation of this compound are not extensively detailed, the general principles of nitrosamine formation can be applied. N-nitrosamines can be generated when nitrosatable amines, which are widespread, come into contact with nitrosating agents derived from environmental nitrogen oxides or nitrites. europa.eu

Potential environmental sources and pathways include:

Water Sources: Nitrites can be present in water due to biological processes or agricultural runoff. europa.eu Certain water treatment processes, such as chloramination, can also inadvertently lead to the formation of nitrosamines if susceptible amine precursors are present in the water. europa.euacs.org

Food Products: The formation of N-nitrosamines can occur in certain food products, particularly those preserved with nitrites (e.g., cured meats), when cooked at high temperatures. europa.eu

Atmospheric Processes: N-nitrosamines can form in the air, primarily from combustion processes. europa.eu

The likelihood of this compound forming in the environment depends on the colocation of its specific precursor, 4-methylaminopyridine (or a molecule that can degrade to it), and environmental nitrosating agents under suitable conditions.

Table 3: Potential Environmental Formation Pathways for Nitrosamines

Environmental MatrixSource of AminesSource of Nitrosating AgentsFormation Conditions
Water Industrial discharge, agricultural chemicals, natural organic matter.Nitrite from microbial activity, agricultural runoff, disinfection by-products (e.g., from chloramination). europa.euacs.orgPresence of both precursors, pH can influence reaction rates. acs.org
Air Industrial emissions, combustion by-products.Nitrogen oxides (NOx) from combustion sources (e.g., vehicle exhaust). europa.euAtmospheric chemical reactions.
Food Naturally present in various foods or formed during processing.Nitrite/nitrate used as preservatives. europa.euHigh temperatures (e.g., frying). europa.eu
Soil Decomposition of organic matter, agricultural chemicals.Microbial nitrogen cycle, fertilizers.Microbial activity and chemical reactions in the soil matrix.

Metabolic Biotransformation Pathways of 4 Nitrosomethylaminopyridine

In Vitro Metabolism Studies

In vitro investigations using rat liver microsomes have been instrumental in elucidating the primary metabolic routes of 4-Nitrosomethylaminopyridine. These studies highlight the roles of specific enzyme systems and characterize the resulting metabolites.

The metabolism of this compound is heavily reliant on hepatic microsomal enzymes, particularly the cytochrome P450 (CYP) superfamily. nih.govnih.gov Studies have shown that rat liver microsomes actively metabolize 4-NMPY. nih.gov This process is dependent on NADPH and can be inhibited by classic CYP inhibitors, confirming the central role of these enzymes in its biotransformation. nih.gov While multiple CYP enzymes are involved in metabolizing nitrosamines, specific isozymes responsible for 4-NMPY metabolism have been a subject of investigation. nih.govnih.govresearchwithrutgers.comacs.org In contrast to its carcinogenic isomer, 2-nitrosomethylaminopyridine (B1222799) (2-NMPY), the metabolism of 4-NMPY is characterized by a lower ratio of activating to deactivating metabolic processes. nih.gov

Two major deactivating pathways in the in vitro metabolism of 4-NMPY are N-oxide formation and enzymatic denitrosation. nih.gov The formation of 4-(nitrosomethylamino)pyridine-N-oxide, where the pyridine (B92270) nitrogen is oxidized, is a substantial metabolic route. nih.govnih.gov

Ring hydroxylation, another potential metabolic pathway, has also been investigated. While hydroxylation of the pyridine ring can occur, the formation of 4-hydroxypyridine (B47283), a metabolite that would signify metabolic activation, has not been detected in in vitro studies with 4-NMPY. nih.gov This is a critical distinction from the metabolism of the potent carcinogen 2-NMPY, which yields high amounts of 2-hydroxypyridine (B17775). nih.gov

Enzymatic denitrosation, the removal of the nitroso group, represents a significant detoxification pathway for 4-NMPY in rat liver microsomes. nih.govacs.org This process leads to the formation of less harmful compounds. In contrast, demethylation (specifically, α-hydroxylation of the methyl group) is considered a key activation pathway for many nitrosamines, as it can lead to the formation of DNA-reactive intermediates. nih.govnih.gov However, for 4-NMPY, this demethylation pathway occurs to a much lesser extent compared to its carcinogenic isomer, 2-NMPY. nih.gov The ratio of presumed activating (demethylation) to deactivating (denitrosation and N-oxidation) metabolic processes for 4-NMPY is notably low, at 0.5. nih.govresearchgate.net

In Vivo Metabolic Fate and Excretion Profiles

In vivo studies in animal models provide a broader understanding of how this compound is processed and eliminated from the body. These studies largely corroborate the findings from in vitro systems.

Analysis of urine from rats administered 4-NMPY reveals a metabolic profile consistent with detoxification pathways. nih.gov The major metabolites found in urine include the unchanged parent compound, its N-oxide, and a ring-hydroxylated metabolite where the N-nitroso structure remains intact. nih.gov Additionally, 4-aminopyridine (B3432731) was detected, which is believed to be formed through the demethylation of 4-methylaminopyridine, the product of the initial denitrosation step. nih.gov

In Vivo Urinary Metabolites of this compound in Rats
MetaboliteMetabolic PathwayDetected in Urine
This compound (Parent Compound)-Yes
4-(Nitrosomethylamino)pyridine-N-oxideN-OxidationYes
Ring-hydroxylated this compoundRing HydroxylationYes
4-AminopyridineDenitrosation followed by DemethylationYes

Quantitative Differences in Metabolic Pathways Compared to Carcinogenic Isomers

Significant quantitative differences are observed in the metabolic pathways of this compound (4-NMPY) when compared to its carcinogenic isomer, N-Nitroso-N-methyl-2-aminopyridine (2-NMPY). In vitro studies using rat liver microsomes highlight these disparities. nih.gov The non-carcinogenic isomers, 4-NMPY and 3-NMPY, primarily undergo enzymatic denitrosation and N-oxide formation, which are considered deactivating processes. nih.gov In contrast, the potent carcinogen 2-NMPY is demethylated to a much greater extent, a pathway considered to be one of metabolic activation. nih.gov

A key metric, the ratio of presumed activating to deactivating metabolic processes, quantifies these differences. At a 10 mM substrate concentration, the ratio for 4-NMPY was 0.5, while the ratio for the carcinogenic 2-NMPY was 3. nih.gov This difference becomes even more pronounced at a lower concentration of 1 mM, where the ratio for 2-NMPY increases to approximately 50, indicating a strong preference for the activation pathway. nih.gov

In vivo studies reinforce these findings, showing remarkable qualitative and quantitative differences in the urinary metabolites of the isomers. nih.gov After oral administration of the non-carcinogenic 4-NMPY to rats, the primary metabolites found in urine were the unchanged parent compound, its N-oxide, and a ring-hydroxylated metabolite with the N-nitroso structure still intact. nih.gov Crucially, 4-hydroxypyridine, which would indicate activation to a diazonium intermediate, was not detectable in the urine. nih.gov This is in stark contrast to the metabolism of 2-NMPY, where metabolites derived from deactivating pathways were not detected. nih.gov

Ratio of Activating vs. Deactivating Metabolic Rates of NMPY Isomers (In Vitro)

CompoundRatio at 10 mM Substrate ConcentrationRatio at 1 mM Substrate ConcentrationPrimary Metabolic Pathways
This compound (4-NMPY)0.5 nih.govNot ReportedDenitrosation, N-Oxide Formation nih.gov
2-Nitrosomethylaminopyridine (2-NMPY)3 nih.gov~50 nih.govDemethylation (α-C-hydroxylation) nih.gov
3-Nitrosomethylaminopyridine (3-NMPY)-1.5 nih.govNot ReportedDenitrosation, N-Oxide Formation nih.gov

Comparative Metabolic Activation and Deactivation Mechanisms

The mechanisms of metabolic activation and deactivation are fundamentally different between the isomeric N-Nitrosomethylaminopyridines, governed by their distinct biotransformation pathways.

Differential Biotransformation of Isomeric N-Nitrosomethylaminopyridines

The biotransformation of N-nitrosamines is a critical determinant of their carcinogenic potential. nih.gov Metabolic activation typically proceeds through α-C-hydroxylation by Cytochrome P450 (CYP) enzymes, which leads to the formation of unstable intermediates that can generate reactive alkylating agents. researchgate.net Deactivation pathways, such as denitrosation and N-oxidation, render the compounds less harmful. nih.gov

For the carcinogenic 2-NMPY isomer, the dominant metabolic pathway is activation. nih.govnih.gov It is extensively demethylated via α-C-hydroxylation, leading to a putative pyridine-2-diazonium intermediate. nih.gov This highly reactive intermediate is believed to be the ultimate carcinogenic species. Its formation is evidenced by the high yields of 2-hydroxypyridine (its hydrolysis product) and 2-aminopyridine (B139424) found in both in vitro and in vivo experiments. nih.govnih.gov

Conversely, the metabolism of 4-NMPY is characterized by deactivation. nih.gov In vitro, enzymatic denitrosation and the formation of N-oxides are substantial metabolic routes. nih.govresearchgate.net The activation pathway via demethylation is minimal, and consequently, the corresponding metabolite, 4-hydroxypyridine, could not be detected at all in these studies. nih.gov In vivo analysis confirmed this, with urinary metabolites consisting of the parent 4-NMPY, its N-oxide, and 4-aminopyridine. nih.gov The presence of 4-aminopyridine is thought to result from the denitrosation of 4-NMPY to form 4-methylaminopyridine, which is then demethylated. nih.gov This pathway avoids the formation of the reactive diazonium intermediate associated with carcinogenicity. nih.gov

Metabolites of NMPY Isomers In Vitro and In Vivo

IsomerDetected MetabolitesMetabolic Pathway IndicatedSource
This compound (4-NMPY)Parent Compound, N-Oxide, 4-Aminopyridine, Ring-Hydroxylated Metabolite (N-nitroso intact)Deactivation (Denitrosation, N-Oxidation) nih.gov
No 4-Hydroxypyridine detected nih.govnih.gov
2-Nitrosomethylaminopyridine (2-NMPY)2-HydroxypyridineActivation (α-C-Hydroxylation/Demethylation) nih.govnih.gov
2-Aminopyridine nih.govnih.gov
3-Nitrosomethylaminopyridine (3-NMPY)Traces of 3-HydroxypyridinePrimarily Deactivation, Minor Activation nih.gov

Role of Steric and Electronic Influences on Metabolic Pathways

The profound differences in the metabolic fates of the NMPY isomers are rooted in steric and electronic influences. nih.gov Both steric hindrance and the electronic environment around the nitrosamine (B1359907) functional group can inhibit or favor specific metabolic reactions, potentially altering the dominant metabolic pathway and, consequently, the compound's carcinogenic potency. nih.gov

For N-nitrosamines, metabolic activation depends on the ability of CYP enzymes to access and hydroxylate a hydrogen on the α-carbon (the carbon atom adjacent to the amine nitrogen). nih.gov The position of the nitrosomethylamino group on the pyridine ring creates distinct electronic environments that influence this crucial step.

Electronic Effects : Alkyl groups are electron-donating, which increases the electron density on the nitrogen of the N-alkylamino moiety, making it more basic. mdpi.com The position of the nitrogen atom within the pyridine ring relative to the nitrosomethylamino group alters the electronic distribution across the entire molecule. In 2-NMPY, the electronic configuration appears to favor the α-C-hydroxylation required for activation. In contrast, the electronic properties of 4-NMPY may disfavor this reaction, making deactivation pathways like denitrosation and N-oxidation more prominent. nih.gov

Steric Effects : Steric hindrance resulting from bulky chemical groups near the α-carbon can reduce or even eliminate carcinogenicity by physically blocking the metabolic enzymes from accessing the site of activation. nih.gov While the isomers of NMPY are structurally similar, the orientation of the nitrosomethylamino group in relation to the pyridine ring's nitrogen atom can influence how the molecule presents itself to the active site of metabolic enzymes, thereby favoring different pathways.

In essence, the position of the functional group in 4-NMPY creates a combination of electronic and steric factors that hinders the metabolic activation pathway (α-C-hydroxylation) and promotes detoxification pathways. This stands in direct contrast to the 2-isomer, where these factors facilitate metabolic activation, leading to its potent carcinogenicity. nih.govnih.gov

Genotoxicity and Dna Adduct Formation by 4 Nitrosomethylaminopyridine

Assessment of Mutagenic Potential

The mutagenic potential of 4-Nitrosomethylaminopyridine has been evaluated in bacterial systems, providing critical insights into its genotoxic capabilities.

Bacterial Mutagenicity Assays (e.g., Ames Test) of this compound

The Ames test, a widely used bacterial reverse mutation assay, has been employed to assess the mutagenicity of this compound. Recent studies have reported that this compound was negative in the Ames test. scribd.com Specifically, in a 2025 study by Furuhama and colleagues, the compound did not induce a positive result. scribd.com The table below summarizes the findings from this study for this compound and its isomers.

CompoundCAS No.Ames Test ResultMaximum Specific Activity (MSA)Maximum Fold Increase (MFI)Carcinogenicity Prediction Category
2-Nitrosomethylaminopyridine (B1222799)16219-98-0Strongly Positive284742.952
3-Nitrosomethylaminopyridine69658-91-1Positive1153.32
This compound16219-99-1Negative27.42.282

However, earlier research presents a more nuanced picture. A study investigating the mutagenic activity of the three isomeric N-nitroso-N-methylaminopyridines in Escherichia coli K-12 found that this compound (4-NMPY) required metabolic activation to become mutagenic. nih.gov In these experiments, 4-NMPY was activated to mutagenic factors by liver microsomes, but this effect was completely nullified by the addition of the S-100 supernatant fraction. nih.gov The researchers suggested that the deactivating effect of the S-100 fraction was nonenzymatic and likely due to thiol-containing molecules. nih.gov In tests that used the S-9 liver fraction (a mix of microsomes and cytosol), 4-NMPY was not mutagenic, unlike its potent carcinogen isomer, 2-NMPY, which showed a slight mutagenic effect. nih.govnih.gov

In Vitro Mammalian Cell Mutagenicity Studies

Currently, there is a lack of publicly available research data specifically detailing the mutagenic potential of this compound in in vitro mammalian cell assays, such as the mouse lymphoma assay or the hypoxanthine-guanine phosphoribosyltransferase (HPRT) gene mutation test. oecd.orgnih.gov While these assays are standard for evaluating chemical mutagenesis in mammalian cells, specific studies on 4-NMPY have not been identified in the reviewed literature.

Mechanisms of DNA Interaction and Adduct Formation

The genotoxicity of nitrosamines is intrinsically linked to their metabolic activation, leading to the formation of reactive species capable of alkylating DNA. nih.gov

Investigation of Covalent DNA Alkylation Pathways

N-nitrosamines are generally not directly reactive with DNA. They require metabolic activation, typically initiated by cytochrome P450 (CYP) enzymes, through a process called α-hydroxylation. nih.govresearchgate.net This enzymatic reaction forms an unstable α-hydroxynitrosamine intermediate, which then decomposes to yield a highly reactive diazonium ion. researchgate.netmdpi.com This diazonium ion is a potent electrophile that can covalently bind to nucleophilic sites on DNA bases, forming DNA adducts—a process known as DNA alkylation. nih.gov

Comparative metabolic studies of the three isomers of N-nitroso-N-methylaminopyridine by rat liver microsomes have highlighted significant differences in their activation and deactivation pathways. nih.gov The potent carcinogen, 2-NMPY, was demethylated (an activating process) to a much greater extent than its non-carcinogenic isomers, 3-NMPY and 4-NMPY. nih.gov Conversely, deactivating processes, such as enzymatic denitrosation and N-oxide formation, played a more substantial role in the metabolism of 4-NMPY. nih.gov The study found that the hydrolysis product of the putative pyridine-diazonium intermediate, 4-hydroxypyridine (B47283), could not be detected at all from the metabolism of 4-NMPY, in stark contrast to the high yields of 2-hydroxypyridine (B17775) from the carcinogenic 2-NMPY. nih.gov This suggests that the formation of the DNA-reactive diazonium ion from 4-NMPY is a minor metabolic pathway.

The table below illustrates the differing metabolic fates of the N-Nitrosomethylaminopyridine isomers.

CompoundMetabolic PathwayRelative Rate/YieldSignificance
2-NitrosomethylaminopyridineDemethylation (Activation)HighFavors metabolic activation
2-Hydroxypyridine FormationHigh Yield
This compoundDemethylation (Activation)Much lower than 2-NMPYFavors metabolic deactivation
Denitrosation & N-Oxide FormationSubstantial Role
4-Hydroxypyridine FormationNot Detected

Identification and Quantification of DNA Adducts (if detectable)

Despite the general understanding that nitrosamines can form DNA adducts, specific studies identifying and quantifying DNA adducts resulting from exposure to this compound are not available in the reviewed scientific literature. The inability to detect 4-hydroxypyridine after metabolic incubation of 4-NMPY suggests that the precursor diazonium ion, which would be responsible for DNA alkylation, is not formed in significant amounts, potentially explaining the absence of detectable adducts. nih.gov

Comparative Analysis of Adduct Profiles with Activated Nitrosamines

A direct comparative analysis of the DNA adduct profile of this compound with other activated nitrosamines is not feasible, as no specific adducts for 4-NMPY have been reported. mdpi.comnih.gov However, a comparison can be made based on the metabolic activation potential.

The metabolic data clearly distinguishes 4-NMPY from its highly carcinogenic isomer, 2-NMPY. nih.gov The ratio of presumed activating to deactivating metabolic processes for 4-NMPY was found to be 0.5, whereas for 2-NMPY, this ratio was approximately 50 at a 1 mM substrate concentration. nih.gov This vast difference indicates a significantly lower potential for 4-NMPY to generate the DNA-alkylating species necessary for adduct formation compared to its carcinogenic counterpart. While other potent nitrosamines like N-Nitrosodimethylamine (NDMA) and the tobacco-specific nitrosamine (B1359907) NNK are known to produce a range of pro-mutagenic DNA adducts, such as O6-methylguanine and pyridyloxobutyl adducts respectively, the metabolic profile of 4-NMPY suggests it is a very weak generator of the reactive intermediates required for such DNA damage. mdpi.comnih.govmdpi.com

Absence of Key DNA Reactive Intermediates

The genotoxicity of N-nitrosamines is intrinsically linked to their metabolic activation into reactive electrophilic species that can form covalent bonds with cellular macromolecules, most notably DNA. nih.gov For many potent carcinogenic nitrosamines, this activation proceeds via cytochrome P450-mediated α-carbon hydroxylation, a critical rate-limiting step that generates highly unstable intermediates. researchgate.netchemrxiv.org These intermediates spontaneously decompose to yield alkyldiazonium ions, which are powerful alkylating agents responsible for the formation of DNA adducts that can lead to mutations and the initiation of cancer. researchgate.netmdpi.com However, studies on this compound (4-NMPY) reveal a metabolic profile that diverges significantly from this canonical activation pathway, leading to a notable absence of these key DNA-reactive intermediates.

Implications of Lack of α-Carbon Hydroxylation Leading to Diazonium Ions

The primary metabolic activation pathway for many carcinogenic nitrosamines involves the enzymatic hydroxylation of the carbon atom adjacent (in the α-position) to the nitroso group. europa.eu This reaction creates an unstable α-hydroxy nitrosamine, which rapidly breaks down to form a diazonium ion. researchgate.netmdpi.comhesiglobal.org For instance, the metabolism of the potent carcinogen N-Nitrosodimethylamine (NDMA) via α-hydroxylation yields a methyldiazonium ion, an electrophile that readily methylates DNA. researchgate.netnih.gov

In stark contrast, comparative metabolic studies of N-nitroso-N-methylaminopyridine (NMPY) isomers have demonstrated that the non-carcinogenic 4-NMPY does not undergo this critical α-carbon hydroxylation step to any significant extent. nih.gov In vitro investigations using rat liver microsomes showed that while the carcinogenic isomer, 2-NMPY, was extensively demethylated to produce 2-hydroxypyridine (the hydrolysis product of the putative pyridine-2-diazonium intermediate), the formation of 4-hydroxypyridine from 4-NMPY was not detected at all. nih.gov

These findings were corroborated by in vivo studies in rats. nih.gov Following administration of 4-NMPY, the urinary metabolites consisted of the unchanged parent compound, its N-oxide, a ring-hydroxylated metabolite with the N-nitroso structure intact, and 4-aminopyridine (B3432731). nih.gov Crucially, 4-hydroxypyridine, the key indicator of metabolic activation via a diazonium intermediate, was absent from the urine. nih.govresearchgate.net This lack of α-carbon hydroxylation means that the highly reactive pyridine-4-diazonium ion is not generated, precluding the primary mechanism by which many nitrosamines exert their carcinogenic effects. nih.govnih.gov The stability of diazonium ions can influence mutagenic potency, but in the case of 4-NMPY, the ion is not formed in the first place. europa.eu

IsomerCarcinogenicity in RatsPrimary Metabolic PathwaysDetection of Hydroxypyridine (Indicator of Diazonium Ion Formation)Reference
2-NMPY Potent Carcinogenα-C-Hydroxylation (Activation)Yes (2-Hydroxypyridine detected in high yields) nih.gov, nih.gov
3-NMPY Non-carcinogenicDenitrosation, N-Oxide Formation (Deactivation)Traces (3-Hydroxypyridine) nih.gov
4-NMPY Non-carcinogenicDenitrosation, N-Oxide Formation, Ring Hydroxylation (Deactivation)No (4-Hydroxypyridine not detectable) nih.gov, nih.gov

Carcinogenicity Assessment and Toxicological Implications of 4 Nitrosomethylaminopyridine

In Vivo Carcinogenicity Bioassays

Long-term carcinogenicity studies are essential for evaluating the potential cancer-causing properties of chemical compounds. In the case of 4-Nitrosomethylaminopyridine (4-NMPY), in vivo bioassays have indicated a lack of carcinogenic activity. A key long-term study conducted in rats found 4-NMPY to be non-carcinogenic. khlaw.comintrinsik.com This contrasts sharply with its isomer, 2-Nitrosomethylaminopyridine (B1222799) (2-NMPY), which is recognized as a potent carcinogen in the same species. intrinsik.com

The study assessing the carcinogenicity of 4-NMPY, while foundational, has been noted to have certain limitations when viewed through the lens of modern regulatory standards, such as those outlined in ICH M7 guidelines. khlaw.com These include the number of animals used per dose group and the reporting of specific study design elements. khlaw.com Despite these considerations, the available in vivo data from historical bioassays suggest that 4-NMPY does not induce tumors in long-term animal studies. khlaw.com

The carcinogenic potency of nitrosamines varies widely across different chemical structures. This compound is considered non-carcinogenic, a characteristic that sets it apart from many other nitrosamines, which are classified as a "cohort of concern" due to their high carcinogenic potential. khlaw.comintrinsik.comqbdgroup.com This is particularly evident when compared to its structural isomer, 2-NMPY, which is a potent carcinogen. intrinsik.com

Well-studied nitrosamines such as N-nitrosodimethylamine (NDMA) and N-nitrosodiethylamine (NDEA) are potent carcinogens that induce tumors in multiple organs across various species. fda.govfda.gov These compounds are classified as probable human carcinogens (Group 2A) by the International Agency for Research on Cancer (IARC). syngeneintl.com The lack of carcinogenicity observed for 4-NMPY in animal bioassays places it in a significantly lower risk category compared to these and other potent nitrosamine (B1359907) carcinogens. khlaw.comintrinsik.com

Table 1: Comparative Carcinogenicity of this compound and Other Nitrosamines

Compound CAS Number Carcinogenic Potential Key Target Organs (in animals)
This compound (4-NMPY) 16219-99-1 Non-carcinogenic khlaw.comintrinsik.com Not Applicable
2-Nitrosomethylaminopyridine (2-NMPY) 61038-26-8 Potent carcinogen intrinsik.com Esophagus, Nasal Cavity
N-Nitrosodimethylamine (NDMA) 62-75-9 Potent carcinogen fda.govsyngeneintl.com Liver, Kidney, Lung fda.gov
N-Nitrosodiethylamine (NDEA) 55-18-5 Potent carcinogen syngeneintl.com Liver, Esophagus syngeneintl.com

Mechanistic Basis for Observed Carcinogenicity Profile

The significantly lower carcinogenic potential of this compound is rooted in its distinct metabolic profile. intrinsik.com The carcinogenicity of many nitrosamines is dependent on metabolic activation, typically through α-hydroxylation mediated by cytochrome P450 enzymes. This process generates unstable intermediates that can alkylate DNA, leading to mutations and tumor initiation. zamann-pharma.com

In the case of N-nitroso-N-methylaminopyridines, the primary activating pathway is oxidative demethylation. intrinsik.com Comparative in vitro studies using rat liver microsomes have shown that the rate of this activating demethylation is substantially lower for 4-NMPY compared to its highly carcinogenic isomer, 2-NMPY. intrinsik.com This metabolic difference is a key determinant of its lack of carcinogenicity. The inefficient metabolic activation of 4-NMPY means that the formation of the ultimate carcinogenic electrophilic species is minimal, thus preventing the initiation of the carcinogenic process. intrinsik.com

In contrast to the activating pathways, deactivating or detoxification pathways metabolize a compound into less harmful substances that can be more easily excreted. For this compound, these deactivating pathways are predominant. intrinsik.com

Metabolic studies have demonstrated that enzymatic denitrosation and N-oxide formation are major metabolic routes for 4-NMPY. intrinsik.com These pathways represent a detoxification mechanism, as they prevent the formation of the DNA-reactive species that would result from oxidative demethylation. The ratio of activating to deactivating metabolic processes provides insight into carcinogenic potential. For the potent carcinogen 2-NMPY, this ratio is high, indicating a prevalence of metabolic activation. intrinsik.com Conversely, for 4-NMPY, the ratio is low (0.5 at a 10 mM substrate concentration in one study), signifying that deactivating pathways play a substantial role in its metabolism and contribute significantly to its non-carcinogenic profile. intrinsik.com This metabolic preference for detoxification pathways effectively reduces the carcinogenic risk associated with 4-NMPY. fda.govzamann-pharma.com

Table 2: Predominant Metabolic Pathways of NMPY Isomers

Compound Activating Pathway (Demethylation) Deactivating Pathways (Denitrosation, N-Oxide Formation) Resulting Carcinogenic Potential
This compound (4-NMPY) Low Rate intrinsik.com Substantial Role intrinsik.com Non-carcinogenic intrinsik.com
2-Nitrosomethylaminopyridine (2-NMPY) High Rate intrinsik.com Minor Role intrinsik.com Potent carcinogen intrinsik.com

Toxicological Risk Assessment Frameworks

The toxicological risk assessment of nitrosamine impurities in pharmaceuticals is governed by stringent regulatory frameworks, primarily the International Council for Harmonisation (ICH) M7 guideline. zamann-pharma.comtentamus-pharma.de This guideline establishes a framework for assessing and controlling DNA-reactive (mutagenic) impurities to limit potential carcinogenic risk. zamann-pharma.com Nitrosamines as a class are considered a "cohort of concern" due to their high mutagenic and carcinogenic potential, necessitating strict controls. qbdgroup.comfda.gov

The assessment framework involves a tiered approach. For a given nitrosamine, substance-specific data on mutagenicity and carcinogenicity are evaluated to determine an Acceptable Intake (AI) limit. khlaw.comfda.gov This limit typically corresponds to a negligible lifetime cancer risk (e.g., 1 in 100,000). fda.gov

In the specific case of this compound, available data suggest it is non-mutagenic and non-carcinogenic. khlaw.comintrinsik.com According to regulatory frameworks, a compound with robust evidence demonstrating a lack of mutagenic potential may not fall under the strict controls of ICH M7. usp.org If a nitrosamine is demonstrated to be non-mutagenic in a relevant in vivo study, it may be controlled as a standard non-mutagenic impurity under the less stringent ICH Q3A/B guidelines. usp.orgpublications.gc.ca This would allow for significantly higher acceptable limits compared to potent mutagenic nitrosamines. The classification and ultimate control strategy for 4-NMPY would depend on a thorough regulatory review of the available toxicological data to confirm its non-mutagenic and non-carcinogenic status. usp.org

Application of Carcinogenic Potency Categorization Approaches (CPCA)

The Carcinogenic Potency Categorization Approach (CPCA) is a framework developed by regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), to assign N-nitrosamine impurities to one of five potency categories. This categorization is based on structure-activity relationships (SAR) and is primarily driven by the α-hydroxylation mechanism, which is a key metabolic activation pathway for the carcinogenicity of many nitrosamines. The CPCA considers structural features such as the number of α-hydrogens and the presence of activating or deactivating groups to predict the carcinogenic potency.

Based on its chemical structure, this compound is assigned to Potency Category 2 under the CPCA framework. This classification is determined by an α-hydrogen score of 2, coupled with the absence of any recognized deactivating or activating structural features. Each potency category corresponds to a recommended acceptable intake (AI) limit, which guides the control strategies for these impurities in drug products.

CPCA Categorization for this compound
Structural FeatureScore/PresenceCPCA Parameter
α-Hydrogen Score2Potency Category 2
Deactivating FeaturesAbsent
Activating FeaturesAbsent

Regulatory Classification and "Cohort of Concern" Status

N-nitrosamines as a class of compounds are designated as a "cohort of concern" in the International Council for Harmonisation (ICH) M7(R2) guideline. This classification is reserved for substances with structural alerts that are associated with high carcinogenic potency, meaning they may pose a significant carcinogenic risk even at levels below the standard Threshold of Toxicological Concern (TTC) of 1.5 µ g/day . Consequently, this compound, by virtue of its N-nitroso functional group, falls under this heightened regulatory scrutiny.

Despite this classification, compound-specific data can provide a more refined understanding of the risk. For this compound, a study by Preussmann et al. (1979) reported negative carcinogenicity results in rats. Furthermore, the compound has shown negative results in the Ames test (specifically, the TA100 strain), which assesses mutagenic potential. This specific toxicological data introduces important nuances to its regulatory consideration, suggesting that its actual carcinogenic risk may be lower than presumed from its structural class alone.

Regulatory and Toxicological Profile of this compound
AspectClassification/FindingReference
ICH M7 ClassificationCohort of Concern
Carcinogenicity Study (Preussmann, 1979)Negative in rats
Ames Test (TA100)Negative

Considerations for Acceptable Intake Limits based on Mechanistic Data

The establishment of an Acceptable Intake (AI) limit for a nitrosamine impurity is a critical step in ensuring patient safety. Based on its CPCA classification in Potency Category 2, the corresponding recommended AI limit for this compound would typically be 100 ng/day. This limit is representative of other potent, well-studied nitrosamines such as N-nitrosodimethylamine (NDMA).

However, regulatory guidelines emphasize that compound-specific data should take precedence over predictions from categorical approaches when available. The negative carcinogenicity and mutagenicity data for this compound provide a strong scientific rationale for considering a higher, less restrictive AI limit. The principle is that the AI should be based on a comprehensive evaluation of all available data, including mechanistic information. The absence of carcinogenic activity in a relevant animal study, even one with limitations, and a negative mutagenicity assay suggest that the metabolic activation pathway leading to cancer may not be operative or is inefficient for this specific compound. Therefore, while the CPCA provides a useful initial assessment, the specific experimental evidence for this compound supports a more nuanced approach to setting its final acceptable intake limit, potentially allowing for a limit greater than the default for its potency category.

Structure Activity Relationship Sar and Structural Determinants of Biological Activity

SAR within the N-Nitrosomethylaminopyridine Isomer Series

The position of the N-nitrosomethylamino group on the pyridine (B92270) ring significantly influences the molecule's biological properties. This positional isomerism directly affects metabolic activation and deactivation pathways, leading to marked differences in mutagenic and carcinogenic potential among the isomers.

Studies comparing the three positional isomers of nitrosomethylaminopyridine (2-, 3-, and 4-NMPY) have revealed profound differences in their biological activities. Research indicates that only the 2-isomer (2-Nitrosomethylaminopyridine) demonstrates significant carcinogenic activity in rat models. This disparity is attributed to the specific metabolic pathways each isomer undergoes.

In vitro mutagenicity assays show that the biological activity of these isomers is highly dependent on metabolic activation. The 2-NMPY and 4-NMPY isomers require microsomal activation to become mutagenic, a process indicative of enzymatic action, likely by Cytochrome P450 (CYP) enzymes. Conversely, 3-Nitrosomethylaminopyridine exhibits direct mutagenic activity without the need for such activation. However, the mutagenic effects of all three isomers are nullified by the addition of the S-100 fraction of liver homogenate, which contains cytosolic components. This suggests the presence of efficient deactivation mechanisms within the cell's cytosol that can detoxify both the parent compounds and their active metabolites. In host-mediated assays, which provide a more integrated view of in vivo metabolism, only the carcinogenic 2-isomer shows mutagenic effects. This highlights that the balance between metabolic activation and deactivation in a whole-organism context is the ultimate determinant of carcinogenic potential.

IsomerCarcinogenicity (in rats)In Vitro Mutagenicity (Microsomal Activation)In Vitro Mutagenicity (Direct)In Host-Mediated Assay
2-Nitrosomethylaminopyridine (B1222799) SignificantYesNoMutagenic
3-Nitrosomethylaminopyridine Not SignificantNoYesNon-mutagenic
4-Nitrosomethylaminopyridine Not SignificantYesNoNon-mutagenic

This table summarizes the differential biological activities observed among the positional isomers of N-Nitrosomethylaminopyridine.

The pyridine ring is a critical structural determinant of the reactivity and metabolism of N-nitrosomethylaminopyridine isomers. As a heteroaromatic system, the pyridine ring contains a nitrogen atom that is more electronegative than carbon, leading to a general deactivation of the ring towards electrophilic substitution. This electronic characteristic significantly influences the metabolic activation of the nitrosamine (B1359907) moiety.

The primary mechanism for the activation of many N-nitrosamines is the enzymatic α-hydroxylation of a carbon atom adjacent to the nitroso group. researchgate.net For this compound, this occurs on the methyl group. The electron-withdrawing nature of the pyridine ring modulates the stability of intermediates formed during this metabolic process. The position of the N-nitrosomethylamino substituent (ortho, meta, or para to the ring nitrogen) alters the electronic distribution within the molecule, thereby affecting the susceptibility of the α-carbon to enzymatic attack by CYP enzymes. nih.gov The differences in carcinogenic outcomes among the isomers strongly suggest that the electronic environment dictated by the pyridine ring's nitrogen atom plays a pivotal role in facilitating or hindering the specific metabolic steps required to form the ultimate carcinogenic species, a reactive diazonium ion. researchgate.net

Computational and Predictive Models for SAR

Given the ethical and practical limitations of animal testing, computational models have become indispensable tools for assessing the toxicological risks of chemicals. researchgate.net For nitrosamines, these models aim to predict carcinogenic potency based on molecular structure, providing a framework for risk assessment of the thousands of potential nitrosamine compounds. nih.gov

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate a compound's chemical structure with its biological activity. nih.gov In the context of nitrosamines, QSAR models are developed to predict carcinogenic potency, often expressed as the TD50 value (the chronic dose rate that would cause tumors in 50% of animals). nih.gov

These models utilize a wide range of molecular descriptors, which are numerical representations of a molecule's physicochemical properties. nih.govresearcher.life Common approaches include:

Linear Discriminant Analysis (LDA) and 3D-QSAR: These methods use a combination of quantum mechanical and classical descriptors to build regression models that predict the logTD50 of nitrosamine compounds. nih.govresearcher.life

Bayesian Regression: This approach is particularly useful for handling the relatively small and diverse datasets available for nitrosamine carcinogenicity, allowing for the statistically robust validation of expert-derived SARs. pharmaexcipients.com

Graph Neural Networks (GNNs): A more recent machine learning technique that can capture complex relationships within molecular graphs to predict toxicity. nih.gov

The development of robust QSAR models is often challenged by the limited availability of consistent, high-quality carcinogenicity data. researchgate.net However, these models are crucial for prioritizing compounds for further testing and for regulatory decision-making, especially concerning nitrosamine impurities in pharmaceuticals. pharmaexcipients.comlhasalimited.org

QSAR Modeling ApproachKey FeaturesPrimary Application
3D-QSAR with PLS Regression Utilizes quantum mechanical and classical descriptors in a two-step modeling process. nih.govPredicts logTD50 values for structurally complex nitrosamines. nih.gov
Expert-Derived SAR Validation Employs statistical methods like Bayesian regression to validate the effect of specific structural features on potency. pharmaexcipients.comIsolates structural features that drive high or low carcinogenic potency. pharmaexcipients.com
Graph Neural Networks (GNNs) A machine learning approach that learns from the entire molecular graph structure. nih.govProvides binary classification (e.g., likely/unlikely to be nitrosated) and can balance biases of other models. nih.gov

This table provides an overview of different QSAR modeling approaches used for predicting nitrosamine toxicity.

In silico toxicology employs a range of computational methods to predict the adverse effects of chemicals, thereby reducing reliance on animal testing. jst.go.jp For nitrosamines, these approaches are heavily focused on modeling the key mechanistic events that lead to carcinogenicity. researchgate.net

The central hypothesis is that carcinogenic potency is primarily driven by the metabolic activation of the nitrosamine to an alkylating agent. wikipedia.org Therefore, in silico models often focus on predicting the likelihood and rate of α-carbon hydroxylation by CYP enzymes. acs.org Quantum mechanical (QM) calculations are used to analyze the electronic structure of nitrosamines and calculate the activation energies for critical reaction steps, such as α-hydroxylation and the formation of diazonium intermediates. acs.org

These computational tools can categorize nitrosamines into different potency classes with a high degree of accuracy, often surpassing the reproducibility of traditional rodent bioassays. researchgate.netnovartis.com This allows for a more refined risk assessment, particularly for novel or structurally complex nitrosamine drug substance-related impurities (NDSRIs), where experimental data is lacking. acs.org

Elucidation of Pharmacophore and Toxicophore Features for this compound

While a pharmacophore describes the molecular features necessary for a desired biological effect, a toxicophore defines the structural features responsible for a molecule's toxicity. nih.gov For N-nitrosamines, the toxicophore is well-established and consists of the core N-nitroso group and its immediate chemical environment, which is essential for metabolic activation.

The key toxicophoric features of this compound are:

The N-Nitroso Group (N-N=O): This functional group is the defining feature of the nitrosamine class and is essential for its characteristic toxicity. nih.gov

α-Hydrogens: The presence of at least one hydrogen atom on a carbon adjacent (in the α-position) to the nitrosamine nitrogen is a critical requirement for the primary metabolic activation pathway. lhasalimited.org In this compound, these are the hydrogens on the methyl group.

Metabolic Activation: The toxicophore is not active in its parent form. It requires bioactivation via CYP-mediated α-hydroxylation, which converts the stable nitrosamine into a highly unstable α-hydroxynitrosamine. This intermediate rapidly decomposes to form a reactive alkyldiazonium ion, the ultimate carcinogenic species that can alkylate DNA. researchgate.net

FeatureDescriptionRole in Toxicity
Core Toxicophore The N-methyl-N-nitroso group: CH₃-N(-N=O)-The essential chemical moiety that undergoes metabolic activation.
Required Element α-Hydrogens on the methyl groupNecessary for the initial enzymatic α-hydroxylation step by CYP450 enzymes. lhasalimited.org
Modulating Group The 4-pyridyl ringInfluences the electronic properties and steric environment of the toxicophore, affecting the rate of metabolic activation and detoxification. nih.gov
Ultimate Carcinogen Methyldiazonium ion (CH₃N₂⁺)A highly reactive electrophile formed after metabolic activation; alkylates nucleophilic sites on DNA, leading to mutations. researchgate.net

This table outlines the key toxicophore features of this compound and their role in its biological activity.

Analytical Methodologies for the Detection and Quantification of 4 Nitrosomethylaminopyridine

Advanced Chromatographic Techniques for Trace Analysis

Chromatographic methods coupled with mass spectrometry are the cornerstone for the trace-level detection and quantification of nitrosamine (B1359907) impurities, including 4-Nitrosomethylaminopyridine. These techniques provide the high sensitivity and selectivity required to meet stringent regulatory limits.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and widely adopted technique for the analysis of nitrosamines due to its high sensitivity and specificity. nih.gov A sensitive and efficient multiple reaction monitoring (MRM) method has been developed for the quantitative estimation of N-methyl-N-nitrosopyridin-4-amine (4-MNPA), a synonym for this compound, in vonoprazan (B1684036) fumarate. researchgate.net

A study detailing a green and sustainable LC-APCI-MS/MS method for the simultaneous quantification of several nitrosamines, including NMAP, in sitagliptin (B1680988) provides further insight into the chromatographic conditions. This method utilizes an Agilent Poroshell EC C18 column with a gradient elution of 0.1% formic acid in water and a mixture of methanol (B129727) and acetonitrile. nih.gov

Key parameters for a validated LC-MS/MS method for the analysis of this compound are summarized in the interactive table below. researchgate.net

Table 1: LC-MS/MS Method Parameters for this compound Analysis
ParameterValue
Chromatographic Column Zorbax SB-phenyl (250 × 4.6 mm, 5 µm)
Mobile Phase A 0.005 M ammonium (B1175870) formate
Mobile Phase B Methanol
Elution Mode Gradient
Flow Rate 0.8 mL/min
Diluent Methanol and water (50:50, v/v)

Direct injection is a common approach for the simultaneous analysis of various nitrosamines. nih.gov A typical GC-MS/MS method for nitrosamine analysis would involve a capillary column such as a (5%-phenyl)-methylpolysiloxane column (e.g., HP-5ms). pharmaffiliates.com The temperature program is optimized to ensure the separation of the target analytes from matrix components. nih.gov

The following interactive table outlines typical parameters for a GC-MS/MS method that could be adapted for the analysis of this compound, based on established methods for other nitrosamines. nih.gov

Table 2: Typical GC-MS/MS Parameters for Nitrosamine Analysis
ParameterValue
GC Column SH-I-624Sil MS (30 m × 0.25 mm I.D., df = 1.4 μm) or similar
Injection Mode Splitless
Injection Volume 1-2 µL
Carrier Gas Helium
Oven Temperature Program e.g., 70°C hold for 4 min, ramp at 20°C/min to 240°C, hold for 3 min
Ionization Mode Electron Ionization (EI)
Mass Analyzer Triple Quadrupole
Acquisition Mode Multiple Reaction Monitoring (MRM)

Spectroscopic Characterization Techniques

Spectroscopic techniques are indispensable for the unequivocal structural confirmation and functional group analysis of this compound. These methods are often used in conjunction with chromatographic techniques to provide comprehensive analytical data.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the structural elucidation of organic molecules. For this compound, ¹H and ¹³C NMR are crucial for confirming the molecular structure. While publicly available spectra for this compound are scarce, reference material suppliers indicate that this data is available. veeprho.com Based on the known structure, the expected NMR signals can be predicted.

The ¹H NMR spectrum would be expected to show signals for the methyl protons and the protons on the pyridine (B92270) ring. The chemical shifts of the pyridine protons would be influenced by the electron-withdrawing nature of the nitroso group and the nitrogen atom in the ring. Similarly, the ¹³C NMR spectrum would display distinct signals for the methyl carbon and the five carbons of the pyridine ring. The chemical shifts would provide information about the electronic environment of each carbon atom. Advanced NMR techniques such as COSY, HSQC, and HMBC would be used for unambiguous assignment of all proton and carbon signals. veeprho.com

Infrared (IR) and Fourier Transform Infrared (FT-IR) spectroscopy are used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. veeprho.com For this compound, the FT-IR spectrum would provide characteristic absorption bands for the N-N=O group and the pyridine ring.

Based on studies of other nitrosamines, the N=O stretching vibration is expected to appear as a strong absorption band in the region of 1400-1500 cm⁻¹. The C-N stretching and various vibrations of the pyridine ring would also be present. The specific wavenumbers of these absorptions can help to confirm the identity of the compound.

Method Performance Parameters and Validation

The validation of analytical methods is essential to ensure their reliability, accuracy, and precision for the intended purpose. For the trace analysis of this compound, method validation is performed according to guidelines from regulatory bodies such as the International Council for Harmonisation (ICH).

A validated LC-MS/MS method for 4-MNPA (a synonym for NMAP) demonstrated excellent performance. researchgate.net The key validation parameters are presented in the interactive table below.

Table 3: Performance Parameters of a Validated LC-MS/MS Method for this compound
ParameterResult
Limit of Detection (LOD) 0.5 µg/mL
Limit of Quantification (LOQ) 1.5 µg/mL
Linearity Range 1.5 to 6.0 µg/mL
Correlation Coefficient (r²) > 0.99
Repeatability (%RSD) 2.0%
Intermediate Precision (%RSD) 2.4%
Accuracy (% Recovery) 70% - 130%

These validation parameters confirm that the LC-MS/MS method is suitable for the sensitive and accurate quantification of this compound. researchgate.net Similar validation would be required for any GC-MS, NMR, or IR method used for the analysis of this compound to ensure the reliability of the generated data.

Determination of Limit of Detection (LOD) and Limit of Quantification (LOQ)

The Limit of Detection (LOD) and Limit of Quantification (LOQ) are fundamental performance characteristics of an analytical method, establishing the lowest concentration of an analyte that can be reliably detected and quantified, respectively. For nitrosamine impurities like this compound, achieving low LOD and LOQ values is paramount due to the potential health risks associated with these compounds even at trace levels.

While specific peer-reviewed data on the LOD and LOQ for this compound are not extensively published, data from a closely related compound, N-methyl-N-nitrosopyridin-4-amine (4-MNPA), provides valuable insight into the capabilities of modern analytical techniques. A study utilizing a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method established the following limits for 4-MNPA in a pharmaceutical matrix researchgate.net:

ParameterValue
Limit of Detection (LOD)0.5 µg/mL
Limit of Quantification (LOQ)1.5 µg/mL

This LC-MS/MS method, developed for the quantitative estimation of the 4-MNPA impurity in Vonoprazan Fumarate, demonstrates the sensitivity achievable for such pyridine-based nitrosamines. researchgate.net The determination of these limits is a critical step in method validation, ensuring that the analytical procedure is suitable for its intended purpose of detecting and quantifying minute amounts of the impurity. researchgate.net

Assessment of Linearity, Accuracy, and Precision in Quantitative Methods

Beyond sensitivity, the reliability of a quantitative method is defined by its linearity, accuracy, and precision. These parameters are rigorously assessed during method validation to ensure that the results are consistently accurate and reproducible.

Linearity demonstrates that the analytical method's response is directly proportional to the concentration of the analyte over a given range. For the aforementioned LC-MS/MS method for 4-MNPA, linearity was established over a concentration range of 1.5 to 6.0 µg/mL. researchgate.net

Accuracy refers to the closeness of the measured value to the true value. It is often assessed through recovery studies, where a known amount of the analyte is spiked into a sample matrix and the percentage of the spiked amount that is recovered is measured. The recovery results for the 4-MNPA method were found to be within the acceptable range of 70% to 130%. researchgate.net

Precision measures the degree of agreement among a series of measurements of the same homogeneous sample. It is typically evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). The precision is expressed as the percent coefficient of variation (% CV). For the 4-MNPA method, the following precision was reported researchgate.net:

Precision Parameter% Coefficient of Variation (% CV)
Repeatability2.0%
Intermediate Precision2.4%

These validation parameters collectively demonstrate that the analytical method is suitable for the accurate and reliable quantification of the nitrosamine impurity. researchgate.net

Application as a Reference Standard in Pharmaceutical and Environmental Monitoring

In Pharmaceutical Monitoring:

This compound is utilized as a highly characterized reference standard in the pharmaceutical industry. veeprho.com Its primary application is in the development, validation, and quality control of analytical methods designed to detect and quantify nitrosamine impurities in active pharmaceutical ingredients (APIs) and finished drug products. veeprho.comsynzeal.com The presence of nitrosamines in pharmaceuticals is a significant safety concern, and regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have set stringent limits for these impurities. veeprho.com

As a reference standard, this compound plays a crucial role in:

Method Development and Validation: It is used to establish and verify the performance of analytical methods, including determining parameters like LOD, LOQ, linearity, accuracy, and precision. veeprho.comsynzeal.com

Quality Control (QC): It serves as a benchmark in routine QC testing to ensure that the levels of nitrosamine impurities in pharmaceutical products remain within the acceptable safety limits. veeprho.com

Impurity Profiling: It aids in the identification and quantification of unknown impurities by comparing their analytical behavior to that of the known standard.

The availability of well-characterized reference standards like this compound is essential for pharmaceutical companies to comply with regulatory requirements and ensure the safety and quality of their products. veeprho.com

In Environmental Monitoring:

While nitrosamines as a class of compounds are recognized as environmental contaminants of concern, specific documented applications of this compound as a reference standard in environmental monitoring are not widely reported in the available scientific literature. Environmental monitoring programs for nitrosamines typically focus on more commonly found species in water and soil. However, the general principles of using reference standards in environmental analysis are applicable. In this context, a certified reference standard for this compound would be essential for the accurate quantification of this specific compound in environmental matrices should the need arise.

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 4-Nitrosomethylaminopyridine, and what analytical techniques are recommended for confirming its purity and structure?

  • Methodological Answer : Synthesis typically involves nitrosation of methylaminopyridine precursors under acidic conditions (e.g., using nitrous acid). Purity and structural confirmation require hyphenated techniques such as HPLC-UV/Vis coupled with mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy. For nitrosamine-specific characterization, Fourier-transform infrared spectroscopy (FTIR) can validate the nitroso (-NO) functional group. Ensure reaction conditions are optimized to minimize byproducts like secondary nitrosamines .

Q. How can researchers determine the thermodynamic stability of this compound under varying experimental conditions?

  • Methodological Answer : Use differential scanning calorimetry (DSC) to measure decomposition temperatures and enthalpy changes (ΔH). Thermogravimetric analysis (TGA) quantifies mass loss under controlled heating. For gas-phase stability, reference thermodynamic databases (e.g., NIST Chemistry WebBook) for analogous compounds to extrapolate Gibbs free energy (ΔG) and entropy (ΔS) values. Experimental validation should include stability tests under inert vs. oxidative atmospheres .

Q. What safety protocols are essential when handling this compound given its structural similarity to carcinogenic nitrosamines?

  • Methodological Answer : Conduct all work in a fume hood with nitrile gloves and lab coats. Use secondary containment for storage. Regularly monitor airborne exposure via LC-MS or gas chromatography (GC) to detect trace volatiles. Toxicity assessments should follow OECD guidelines for in vitro mutagenicity (Ames test) and in vivo acute toxicity studies. Reference safety data from structurally related nitrosamines (e.g., 4-aminopyridine) for risk mitigation .

Advanced Research Questions

Q. What contradictions exist in the literature regarding the mutagenic potential of this compound, and how can these be resolved experimentally?

  • Methodological Answer : Discrepancies arise from variations in assay sensitivity (e.g., bacterial vs. mammalian cell models). Resolve these by conducting parallel Ames tests (TA98 and TA100 strains) and comet assays (for DNA strand breaks). Cross-validate findings with computational toxicology tools like QSAR models or molecular docking to assess DNA adduct formation potential. Address conflicting data by standardizing metabolic activation systems (e.g., S9 liver fractions) across studies .

Q. What advanced spectroscopic methods are critical for resolving structural ambiguities in nitroso-containing heterocycles like this compound?

  • Methodological Answer : X-ray crystallography provides definitive bond-length and angle data for nitroso-group geometry. High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) confirms molecular ion peaks and isotopic patterns. For dynamic behavior, use variable-temperature NMR to study tautomerism or rotational barriers. Synchrotron-based X-ray absorption spectroscopy (XAS) can probe electronic states of nitrogen atoms in the nitroso moiety .

Q. How can computational chemistry predict the reactivity of this compound in catalytic systems?

  • Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model reaction pathways, such as nitroso-group transfer or redox behavior. Molecular dynamics (MD) simulations assess solvent effects on reactivity. Compare computed activation energies with experimental kinetic data (e.g., Arrhenius plots) for validation. Focus on frontier molecular orbitals (HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites .

Q. What methodological challenges arise in quantifying trace levels of this compound in biological matrices, and how can they be addressed?

  • Methodological Answer : Challenges include matrix interference and nitroso-group lability. Optimize solid-phase extraction (SPE) with mixed-mode sorbents (e.g., C18/SCX) for selective recovery. Use isotope dilution mass spectrometry (IDMS) with a stable isotope-labeled internal standard (e.g., ¹⁵N-4-Nitrosomethylaminopyridine) to improve accuracy. Derivatization with 2,4-dinitrophenylhydrazine (DNPH) stabilizes the compound for GC-MS analysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.